
Bis(4-methyloctyl) phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methyloctyl) phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are commonly used in various industrial applications, including the production of polyvinyl chloride (PVC) products. This compound, in particular, is known for its effectiveness in providing plasticity and is used in a range of consumer products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The process is optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Bis(4-methyloctyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 4-methyloctanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of various oxidized products.
Substitution: this compound can participate in substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 4-methyloctanol.
Oxidation: Oxidized derivatives of the alkyl side chains.
Substitution: Products with substituted ester groups.
科学研究应用
Bis(4-methyloctyl) phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the production of consumer goods, including toys, packaging materials, and medical devices.
作用机制
The mechanism of action of bis(4-methyloctyl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This interaction can lead to altered gene expression and disruption of normal hormonal functions. Additionally, this compound can affect enzyme activity, particularly those involved in detoxification processes in the liver.
相似化合物的比较
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di-n-octyl phthalate (DnOP)
Comparison: Bis(4-methyloctyl) phthalate is similar to other phthalates in its role as a plasticizer. it has unique properties due to the presence of the 4-methyloctyl group, which can influence its physical and chemical characteristics. Compared to bis(2-ethylhexyl) phthalate, this compound may have different effects on biological systems and varying degrees of toxicity. Its specific structure can also affect its compatibility with different polymer matrices, making it suitable for specific applications where other phthalates may not perform as well.
属性
CAS 编号 |
85391-50-0 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
bis(4-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-7-13-21(3)15-11-19-29-25(27)23-17-9-10-18-24(23)26(28)30-20-12-16-22(4)14-8-6-2/h9-10,17-18,21-22H,5-8,11-16,19-20H2,1-4H3 |
InChI 键 |
YWWKENIVKIAFNQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

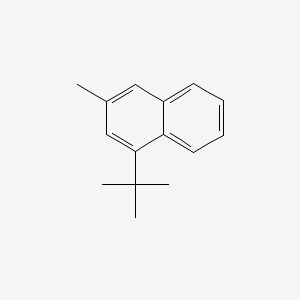


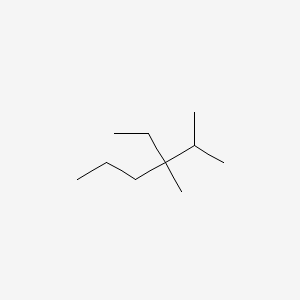
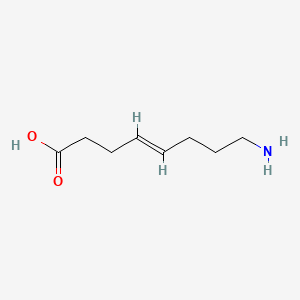
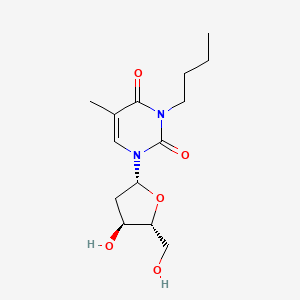
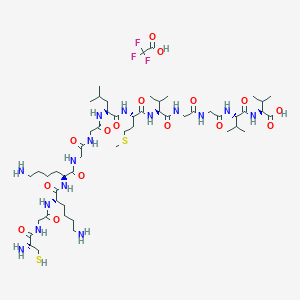
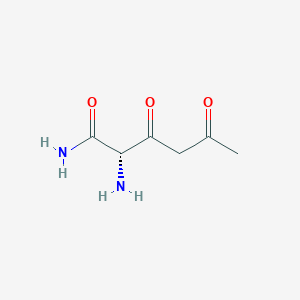
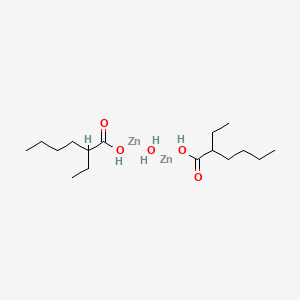
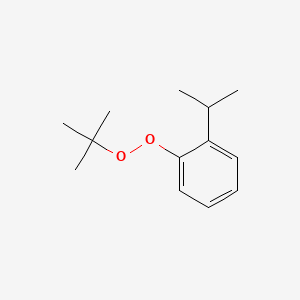
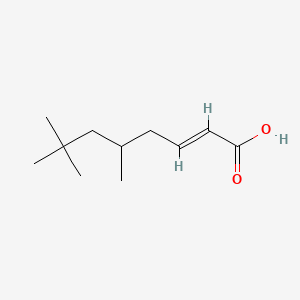
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
